L-Threonine hydroChloride

Descripción general

Descripción

L-Threonine hydrochloride is a hydrochloride salt form of L-threonine, an essential amino acid. L-threonine is crucial for protein synthesis and is involved in various metabolic processes. It is commonly found in dietary proteins and is essential for the proper functioning of the body. This compound is often used in research and industrial applications due to its stability and solubility in water.

Mecanismo De Acción

Target of Action

L-Threonine is an essential amino acid that helps to maintain the proper protein balance in the body . It is important for the formation of collagen, elastin, and tooth enamel, and aids liver and lipotropic function when combined with aspartic acid and methionine .

Mode of Action

L-Threonine acts as a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver . It may help combat mental illness and may be very useful in indigestion and intestinal malfunctions . Also, threonine prevents excessive liver fat .

Biochemical Pathways

L-Threonine is synthesized from aspartate in bacteria such as E. coli . It is encoded by all the codons starting AC (ACU, ACC, ACA, and ACG) . The threonine residue is susceptible to numerous posttranslational modifications. The hydroxyl side-chain can undergo O-linked glycosylation. In addition, threonine residues undergo phosphorylation through the action of a threonine kinase .

Result of Action

The result of L-Threonine’s action is the maintenance of the proper protein balance in the body . It aids in the formation of collagen, elastin, and tooth enamel, and supports liver and lipotropic function . It also helps in controlling fat build-up in the liver , which can contribute to overall health and well-being.

Action Environment

The action of L-Threonine can be influenced by various environmental factors. For instance, the availability of other amino acids, the presence of certain enzymes, and the overall nutritional status of the organism can all impact the efficacy and stability of L-Threonine . Furthermore, the production of L-Threonine can be dynamically regulated to promote its production .

Análisis Bioquímico

Biochemical Properties

L-Threonine Hydrochloride is involved in several biochemical reactions. It interacts with enzymes such as threonine dehydrogenase, which catalyzes its conversion to glycine and acetyl-CoA . This interaction is crucial for one-carbon metabolism and the tricarboxylic acid (TCA) cycle. Additionally, this compound can be phosphorylated by threonine kinases, affecting protein function and signaling pathways . It also interacts with proteins involved in immune responses, contributing to the production of antibodies .

Cellular Effects

This compound influences various cellular processes. It supports the central nervous, cardiovascular, liver, and immune systems . In cells, it aids in the synthesis of glycine and serine, which are essential for collagen, elastin, and muscle tissue production . This compound also plays a role in fat metabolism in the liver, reducing fat accumulation and promoting liver function . Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to overall cell health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates threonine dehydrogenase, leading to the production of glycine and acetyl-CoA . This process is essential for energy production and metabolic regulation. Additionally, this compound undergoes phosphorylation, which can modulate protein activity and signaling pathways . It also influences gene expression by acting as a substrate for enzymes involved in epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function . For instance, the addition of betaine hydrochloride has been found to enhance L-Threonine production in Escherichia coli, indicating that external factors can influence its efficacy . Long-term studies have also observed changes in metabolic flux and enzyme activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Appropriate dietary levels of this compound can promote growth, enhance immune function, and maintain intestinal health . Excessive doses may lead to adverse effects such as hepatic triglyceride accumulation and impaired liver function . It is essential to determine the optimal dosage to maximize benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to glycine and acetyl-CoA by threonine dehydrogenase, which then enter the TCA cycle for energy production . Additionally, it participates in the biosynthesis of other amino acids and phospholipids . The metabolic flux of this compound can be influenced by various factors, including enzyme activity and substrate availability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, the rhtA transporter in Escherichia coli regulates its export, enhancing L-Threonine production . The dynamic regulation of transporter expression can significantly impact the intracellular levels and overall efficacy of this compound . Additionally, its distribution within tissues can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it participates in energy production and metabolic processes . The enzyme threonine dehydrogenase, which catalyzes its conversion to glycine and acetyl-CoA, is also localized in the mitochondria . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-threonine hydrochloride can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the fermentation of glucose using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum. These microorganisms are optimized to produce high yields of L-threonine, which is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth containing L-threonine is subjected to downstream processing, including filtration, concentration, and crystallization, to obtain pure L-threonine. This is then reacted with hydrochloric acid to form this compound. The final product is purified and dried to obtain a stable, crystalline form .

Análisis De Reacciones Químicas

Types of Reactions

L-threonine hydrochloride undergoes various chemical reactions, including:

Oxidation: L-threonine can be oxidized to form 2-amino-3-ketobutyrate.

Reduction: Reduction reactions can convert L-threonine to other amino acids or derivatives.

Substitution: L-threonine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: 2-amino-3-ketobutyrate.

Reduction: Various amino acid derivatives.

Substitution: Halogenated or alkylated threonine derivatives.

Aplicaciones Científicas De Investigación

L-threonine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and enhancing immune function.

Industry: Used as a feed additive to improve the nutritional quality of animal feed

Comparación Con Compuestos Similares

L-threonine hydrochloride can be compared with other similar compounds, such as:

L-threonine: The free amino acid form, which is less stable and less soluble in water compared to its hydrochloride salt.

L-threonate: A derivative of L-threonine, used for different applications, such as in supplements for cognitive enhancement.

D-threonine: The enantiomer of L-threonine, which has lower nutritional value and different biological effects

This compound is unique due to its stability, solubility, and wide range of applications in various fields.

Propiedades

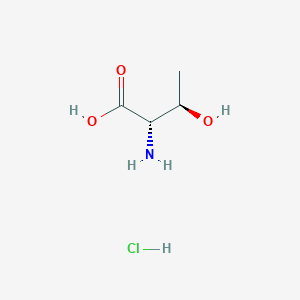

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSUFJTYFFRWFD-MUWMCQJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82650-07-5 | |

| Record name | L-Threonine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82650-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.